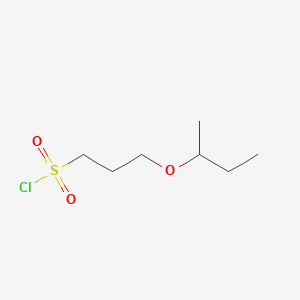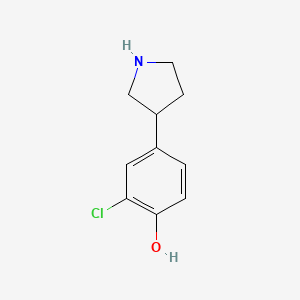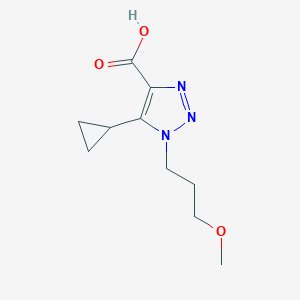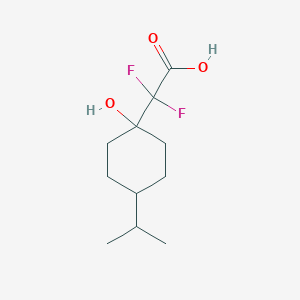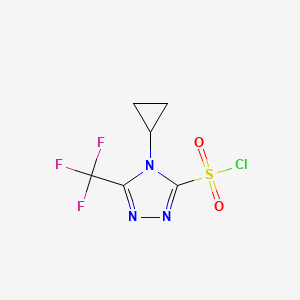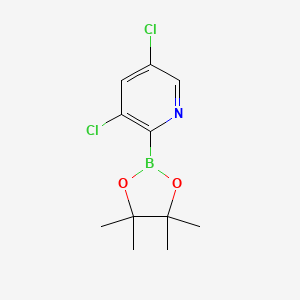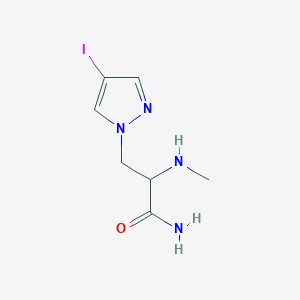
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated pyrazole is reacted with a suitable amine, such as methylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group in place of the iodine atom.
Aplicaciones Científicas De Investigación
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a bromine atom instead of iodine.
3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a chlorine atom instead of iodine.
3-(4-Fluoro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can impart unique properties such as increased molecular weight and potential for specific interactions with biological targets. This can make the compound more suitable for certain applications compared to its halogen-substituted analogs.
Propiedades
Fórmula molecular |
C7H11IN4O |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13) |
Clave InChI |
WLOYLVVMXZOHRA-UHFFFAOYSA-N |
SMILES canónico |
CNC(CN1C=C(C=N1)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


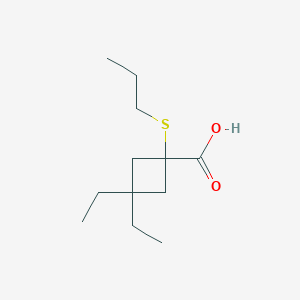

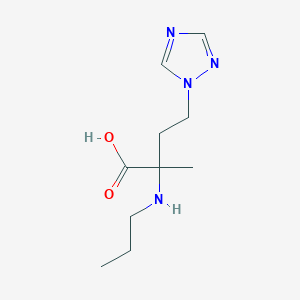

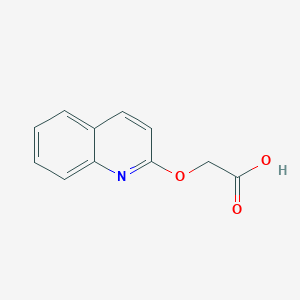
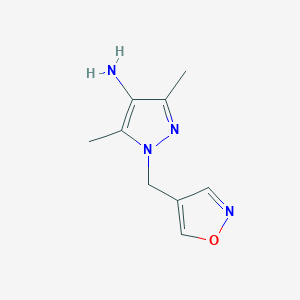
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
